4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Description
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and a tetrazole moiety linked via a phenyl group at the sulfonamide nitrogen (Figure 1). The tetrazole group, a five-membered aromatic heterocycle containing four nitrogen atoms, is known to enhance metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
4-tert-butyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-17(2,3)13-7-9-16(10-8-13)25(23,24)19-14-5-4-6-15(11-14)22-12-18-20-21-22/h4-12,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCGKDLIJUFCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from aromatic nitriles using sodium azide in the presence of zinc salts as catalysts.
Attachment of the Tetrazole Ring to the Phenyl Group: The tetrazole ring is then attached to the phenyl group through a substitution reaction, often using palladium-catalyzed reactions under microwave irradiation.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl hydroperoxide as a methyl source.
Formation of the Benzenesulfonamide Moiety: The final step involves the formation of the benzenesulfonamide moiety, which can be achieved through sulfonation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally benign catalysts to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the sulfonamide moiety.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. The presence of the tetrazole moiety is known to enhance the biological activity of compounds due to its ability to mimic carboxylic acids, which are prevalent in many biologically active molecules. Research indicates that derivatives of tetrazoles can exhibit significant anti-tumor properties.
Case Study:
A study published in the European Journal of Medicinal Chemistry explored various tetrazole derivatives, including those similar to 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide. The results showed that specific modifications led to improved cytotoxicity against cancer cell lines, suggesting a pathway for developing new cancer therapies .
Coordination Chemistry
This compound can act as a ligand in coordination complexes. The sulfonamide group can coordinate with metal ions, forming stable complexes that may have applications in catalysis or as sensors.
Example:
Research has demonstrated that sulfonamide derivatives can stabilize transition metals, enhancing their catalytic properties in organic reactions. This application is particularly relevant in the synthesis of fine chemicals and pharmaceuticals .
Agrochemical Development
The compound's structure suggests potential uses in agrochemicals, particularly as herbicides or fungicides. The tetrazole ring has been associated with herbicidal activity, making this compound a candidate for further development.
Research Findings:
Studies have indicated that tetrazole-containing compounds show promise in inhibiting specific plant enzymes, leading to effective weed control without harming crops. This could lead to more sustainable agricultural practices .
Data Tables
| Application Area | Compound Role | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agent | Enhanced cytotoxicity against cancer cell lines |
| Coordination Chemistry | Ligand for metal complexes | Stabilizes transition metals for catalytic reactions |
| Agrochemical Development | Potential herbicide/fungicide | Inhibits plant enzymes for effective weed control |
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The sulfonamide moiety can also interact with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Modifications
The following table compares 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide with select analogs:
Structural Insights:
- Electron-Withdrawing vs.
- Tetrazole Positioning : The 3-tetrazolylphenyl substituent in the target compound differs from the 2-tetrazolylphenyl in compound 15 , which may alter steric interactions with biological targets .
- Heterocycle Diversity : Replacement of tetrazole with thiazole () or pyridine-carbonyl (–14) shifts activity profiles (e.g., antimicrobial to anti-inflammatory).
Anticancer Potential:
- Tetrazole-Containing Analogs: The N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide derivative () inhibits prostate cancer cells by downregulating F-actin and paxillin, suggesting tetrazole moieties may disrupt cytoskeletal dynamics .
- Indoline-Sulfonamides : Compounds like N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide () exhibit cytotoxicity (IC₅₀ ~ µM range) against cancer cell lines, highlighting sulfonamide frameworks as promising scaffolds .
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to consolidate current research findings, case studies, and experimental data regarding the biological activity of this compound.
- IUPAC Name : this compound
- Molecular Formula : C16H20N4O2S
- CAS Number : [Insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cardiovascular and neurological functions. The presence of the tetrazole moiety enhances its binding affinity and selectivity towards specific biological targets.
Biological Activity Overview
Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities:
- Antihypertensive Effects : Studies have shown that sulfonamide derivatives can influence perfusion pressure and coronary resistance. For instance, an isolated rat heart model demonstrated that certain sulfonamides can reduce perfusion pressure significantly compared to control groups .
- Antimicrobial Activity : Preliminary screenings suggest that this compound may possess antimicrobial properties against various pathogens. The structural characteristics of the tetrazole ring are believed to contribute to its bioactivity against bacterial strains.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the effects of this compound on cultured cell lines. Key findings include:
- Cell Viability Assays : The compound was tested against several cancer cell lines, revealing a dose-dependent reduction in cell viability, indicating potential anticancer properties.
- Enzyme Inhibition Assays : The compound exhibited inhibitory effects on carbonic anhydrase, a target for treating conditions such as glaucoma and epilepsy.
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:
| Study Type | Model Used | Dose | Observations |
|---|---|---|---|
| Pharmacokinetics | Rat model | 10 mg/kg | Rapid absorption with peak plasma concentration at 30 min post-administration. |
| Efficacy | Hypertensive rat model | 5 mg/kg | Significant reduction in systolic blood pressure compared to control. |
Case Studies
Several case studies have highlighted the therapeutic potential of sulfonamide derivatives:
- Case Study on Hypertension : A study involving hypertensive rats demonstrated that administration of this compound resulted in a marked decrease in blood pressure, attributed to its vasodilatory effects mediated through calcium channel modulation.
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound against resistant bacterial strains, showing promising results in reducing infection rates in patients with chronic infections.
Q & A
Basic: What are the key synthetic steps for 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, and how is reaction progress optimized?
The synthesis involves:
- Tetrazole Ring Formation : Cyclization of nitriles with sodium azide/ammonium chloride under reflux (e.g., in DMF) to generate the 1H-tetrazole moiety .
- Sulfonamide Coupling : Reacting 4-tert-butylbenzenesulfonyl chloride with the 3-(1H-tetrazol-1-yl)aniline intermediate under basic conditions (e.g., pyridine or triethylamine) .
- Optimization : Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediates, with temperature control (60–80°C) and inert atmospheres (N₂/Ar) to prevent side reactions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm), tert-butyl singlet (δ 1.3 ppm), and tetrazole proton (δ 9.2–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~386) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for validating the tetrazole’s planar geometry .
Advanced: How does the tetrazole moiety enhance target binding compared to carboxylic acid bioisosteres?
The tetrazole group (pKa ~4.9) mimics carboxylic acids (pKa ~2–3) but offers superior metabolic stability and lipophilicity. Key interactions include:
- Hydrogen Bonding : The tetrazole’s N–H group forms stronger interactions with active-site residues (e.g., histidine or lysine) compared to carboxylate anions .
- Aromatic π-Stacking : The phenyl-tetrazole system enhances stacking with hydrophobic enzyme pockets, as shown in docking studies .
- Experimental Validation : Competitive binding assays (e.g., fluorescence quenching) quantify affinity differences, with tetrazole derivatives showing 2–3× higher IC₅₀ values than carboxylic analogs .
Advanced: How can researchers resolve contradictions in biological activity data across derivatives with varying substituents?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl vs. chloro groups) using in vitro assays (e.g., enzyme inhibition or receptor binding). For example:
- Crystallographic Overlays : Overlay X-ray structures of derivatives with target proteins (e.g., CCR9) to identify steric clashes or suboptimal interactions .
Advanced: What computational strategies predict the compound’s binding affinity to enzymes like CCR9?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., CCR9) using AMBER or GROMACS to assess binding stability and residence time .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., tert-butyl to cycloheptyl) to prioritize synthetic targets .
- Pharmacophore Modeling : Map essential features (e.g., tetrazole H-bond donors, sulfonamide acceptors) using Schrödinger or MOE to guide analog design .
Advanced: How do reaction conditions (solvent, pH) influence the stability of intermediates during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but require strict anhydrous conditions to avoid hydrolysis of sulfonamide precursors .
- pH Control : Neutral to slightly basic conditions (pH 7–9) prevent tetrazole protonation, which can lead to side reactions (e.g., dimerization) .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies labile groups (e.g., tert-butyl oxidation) and informs storage protocols .
Advanced: What are the challenges in crystallizing this compound, and how are polymorphic forms characterized?
- Crystallization Challenges : Low solubility in common solvents (e.g., ethanol) necessitates mixed-solvent systems (e.g., ethanol/water) and slow evaporation .
- Polymorph Characterization :
- PXRD : Distinguish polymorphs (e.g., anhydrous vs. trihydrate) via diffraction peak analysis .
- DSC/TGA : Thermal analysis confirms hydrate stability (e.g., water loss at 100–120°C) .
- SHELX Refinement : Resolve hydrogen-bonding patterns (e.g., tetrazole–sulfonamide interactions) to correlate structure with solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
